molecular formula C18H13N5O6S B13381766 4-Nitrobenzaldehyde (5-{3-nitro-2-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

4-Nitrobenzaldehyde (5-{3-nitro-2-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Cat. No.: B13381766
M. Wt: 427.4 g/mol
InChI Key: JBEVJOJOZYCMOV-SUQUQSPJSA-N
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Description

4-Nitrobenzaldehyde (5-{3-nitro-2-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a complex organic compound that features a nitro group, a methoxy group, and a thiazolidin-2-ylidene hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzaldehyde (5-{3-nitro-2-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone typically involves the condensation of 4-nitrobenzaldehyde with 5-{3-nitro-2-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzaldehyde (5-{3-nitro-2-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

4-Nitrobenzaldehyde (5-{3-nitro-2-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitrobenzaldehyde (5-{3-nitro-2-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazolidin-2-ylidene hydrazone moiety can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzaldehyde: A simpler compound with a nitro group para-substituted to an aldehyde.

    3-Nitrobenzaldehyde: Similar structure but with the nitro group in the meta position.

    2-Nitrobenzaldehyde: Similar structure but with the nitro group in the ortho position.

Uniqueness

4-Nitrobenzaldehyde (5-{3-nitro-2-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is unique due to the presence of both the nitro and methoxy groups, as well as the thiazolidin-2-ylidene hydrazone moiety

Properties

Molecular Formula

C18H13N5O6S

Molecular Weight

427.4 g/mol

IUPAC Name

(2E,5Z)-5-[(2-methoxy-3-nitrophenyl)methylidene]-2-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13N5O6S/c1-29-16-12(3-2-4-14(16)23(27)28)9-15-17(24)20-18(30-15)21-19-10-11-5-7-13(8-6-11)22(25)26/h2-10H,1H3,(H,20,21,24)/b15-9-,19-10+

InChI Key

JBEVJOJOZYCMOV-SUQUQSPJSA-N

Isomeric SMILES

COC1=C(C=CC=C1[N+](=O)[O-])/C=C\2/C(=O)N/C(=N\N=C\C3=CC=C(C=C3)[N+](=O)[O-])/S2

Canonical SMILES

COC1=C(C=CC=C1[N+](=O)[O-])C=C2C(=O)NC(=NN=CC3=CC=C(C=C3)[N+](=O)[O-])S2

Origin of Product

United States

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